

# Ethyl 3-Chloropyrazine-2-carboxylate CAS number 655247-45-3

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## Compound of Interest

Compound Name: Ethyl 3-Chloropyrazine-2-carboxylate

Cat. No.: B1582539

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## An In-Depth Technical Guide to Ethyl 3-Chloropyrazine-2-carboxylate

This guide provides an in-depth technical overview of **Ethyl 3-Chloropyrazine-2-carboxylate** (CAS No. 655247-45-3), a pivotal heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis, this document elucidates the compound's properties, synthesis, reactivity, and applications, grounding theoretical knowledge in practical, field-proven insights.

## Introduction: A Versatile Heterocyclic Intermediate

**Ethyl 3-Chloropyrazine-2-carboxylate** is a bifunctional pyrazine derivative that has garnered significant attention as a versatile intermediate in the synthesis of complex organic molecules. [1] Its structure, featuring an electron-deficient pyrazine ring substituted with a reactive chlorine atom and an ethyl ester moiety, provides two distinct handles for chemical modification. This unique arrangement makes it an essential precursor for developing novel therapeutic agents, particularly in the realms of antimicrobial and anti-inflammatory research, as well as in the formulation of advanced agrochemicals. [1] The strategic placement of the chloro and ester groups allows for sequential and selective reactions, enabling the construction of diverse molecular scaffolds with enhanced biological activity. [1]

## Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of reproducible science. The fundamental properties of **Ethyl 3-Chloropyrazine-2-carboxylate** are summarized below.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	655247-45-3	[1][2][3]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> ClN <sub>2</sub> O <sub>2</sub>	[1][2][3][4]
Molecular Weight	186.60 g/mol	[1][2][4]
IUPAC Name	ethyl 3-chloropyrazine-2-carboxylate	[4]
Appearance	Colorless low melting solid to liquid	[1][5]
Purity	≥97-98% (by HPLC)	[1][2]
SMILES	<chem>CCOC(=O)C1=NC=CN=C1Cl</chem>	[4]
InChIKey	AZNJBCHPEMMGOL-UHFFFAOYSA-N	[4]
Storage	Store at 0-8 °C, refrigerator recommended	[1][5]

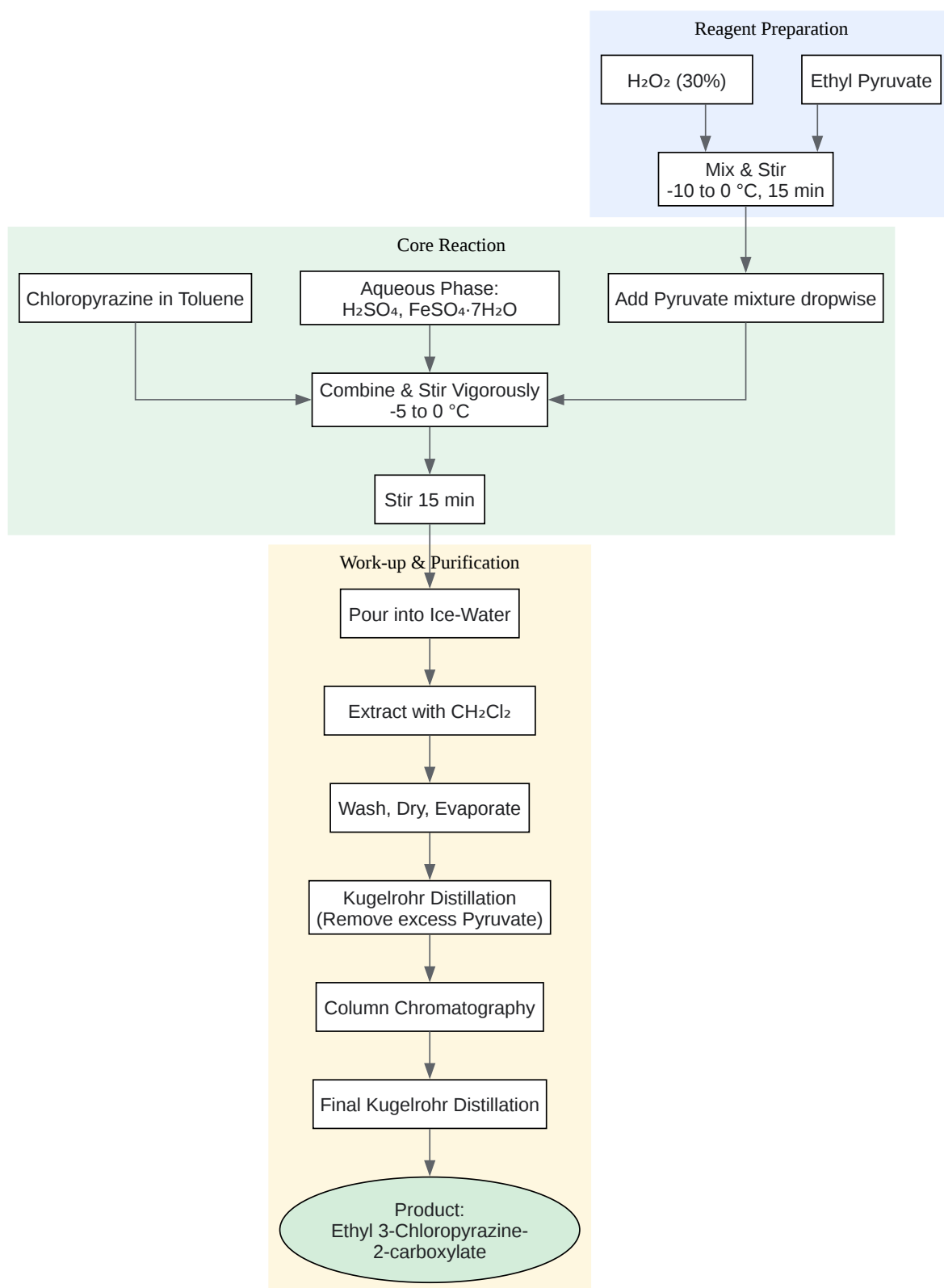
Table 2: Spectroscopic Data

Spectrum Type	Key Peaks / Shifts (Solvent: CDCl <sub>3</sub> )	Source(s)
<sup>1</sup> H NMR (300 MHz)	δ 8.54-8.46 (AB system, J=2.5 Hz, 2H, H-5, H-6), 4.45 (q, J=7.1 Hz, 2H, CH <sub>2</sub> ), 1.39 (t, J=7.1 Hz, 3H, CH <sub>3</sub> )	[5]
<sup>13</sup> C NMR (75 MHz)	δ 163.2 (C=O), 147.2 (C-3), 145.3 (C-5), 144.7 (C-2), 141.7 (C-6), 62.6 (CH <sub>2</sub> ), 13.9 (CH <sub>3</sub> )	[5]
IR (cm <sup>-1</sup> ; neat)	3055, 2984, 1735 (C=O), 1550, 1515, 1445, 1383, 1301, 1181, 1147, 1068, 1013, 857	[5]
EI-MS (70 eV)	m/z 188 (1%, M <sup>+</sup> ), 186 (3%, M <sup>+</sup> ), 144 (15%), 142 (45%), 141 (25%), 116 (32%), 114 (100%), 113 (39%)	[5]

## Synthesis: A Validated Protocol

The most reliable method for preparing **Ethyl 3-Chloropyrazine-2-carboxylate** is through the free-radical ethoxycarbonylation of chloropyrazine.[5][6] This approach is particularly effective for introducing ester functionalities into  $\pi$ -deficient heteroarenes. The use of a two-phase solvent system is a critical experimental choice, as it effectively suppresses polysubstitution, leading to a cleaner reaction profile and higher yield of the desired mono-substituted product.[5][6]

## Workflow: Free-Radical Ethoxycarbonylation



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Caption: Synthesis workflow for **Ethyl 3-Chloropyrazine-2-carboxylate**.

## Detailed Experimental Protocol

This protocol is adapted from Haider, N., Molbank 2002, M287.[5]

- **Preparation of the Radical Precursor:** In a suitable flask, add 3.4 g (30 mmol) of hydrogen peroxide (30%) dropwise to 5.2 g (45 mmol) of ethyl pyruvate with stirring, while maintaining the temperature between -10 and 0 °C. Continue stirring the viscous liquid at this temperature for 15 minutes.
- **Reaction Setup:** In a separate, larger reaction vessel equipped with a vigorous mechanical stirrer, prepare a two-phase mixture of chloropyrazine (1.14 g, 10 mmol) in toluene (30 ml) and an aqueous solution containing water (7 ml), concentrated sulfuric acid (3.0 g, 30 mmol), and ferrous sulfate heptahydrate (8.3 g, 30 mmol). Cool this mixture to between -5 and 0 °C.
- **Addition and Reaction:** Add the peroxide-pyruvate mixture from step 1 dropwise to the vigorously stirred two-phase system from step 2, ensuring the temperature remains between -5 and 0 °C.
- **Reaction Completion:** Continue vigorous stirring for an additional 15 minutes after the addition is complete.
- **Work-up:** Pour the reaction mixture into ice-water. Extract the aqueous phase several times with dichloromethane. Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate the solvent under reduced pressure.
- **Purification:**
  - Remove excess ethyl pyruvate via Kugelrohr distillation (30 °C, 1 mbar).
  - Purify the liquid residue by column chromatography on silica gel, eluting with an ethyl acetate/light petroleum mixture (e.g., 1:3 v/v).
  - Perform a final Kugelrohr distillation (110 °C, 1 mbar) to afford the title compound as a colorless liquid (typical yield: ~56%).[5]

## Chemical Reactivity and Key Transformations

The utility of **Ethyl 3-Chloropyrazine-2-carboxylate** stems from its capacity to undergo selective transformations at its two functional groups.

## A. Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The chlorine atom at the C-3 position is highly activated towards nucleophilic displacement. This is a direct consequence of the electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring and the adjacent ester group, which stabilize the negatively charged Meisenheimer intermediate.

**Amination Reactions:** A paramount application is the S<sub>N</sub>Ar reaction with primary or secondary amines to furnish 3-aminopyrazine-2-carboxylate derivatives. These products are common scaffolds in medicinal chemistry.<sup>[7][8]</sup> The reaction can be performed using conventional heating or, for improved efficiency and shorter reaction times, microwave-assisted synthesis.<sup>[7]</sup>

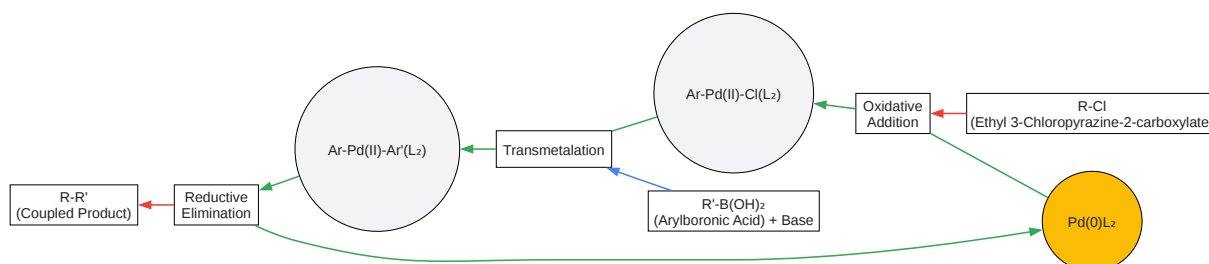
General Protocol for Microwave-Assisted Amination:<sup>[7]</sup>

- To a thick-walled microwave tube, add **Ethyl 3-Chloropyrazine-2-carboxylate** (1.0 equiv), the desired amine (2.0-2.5 equiv), a suitable base such as pyridine or triethylamine (1.0-1.5 equiv), and a polar solvent like methanol or THF.
- Seal the tube and place it in a microwave reactor.
- Irradiate the mixture at a set temperature (e.g., 140 °C) for a specified time (e.g., 30 minutes) with a power of ~200 W.
- Monitor the reaction progress by TLC.
- Upon completion, cool the mixture, remove the solvent under reduced pressure, and purify the residue by flash chromatography to isolate the desired 3-amino-pyrazine product.

## B. Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

For the construction of C-C bonds, the Suzuki-Miyaura coupling is the reaction of choice.<sup>[9][10]</sup> This palladium-catalyzed reaction couples the chloro-pyrazine with an organoboron reagent

(typically an arylboronic acid) to form biaryl or heteroaryl-aryl structures, which are prevalent motifs in pharmaceuticals.[11][12]



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling:[9][13]

- In an argon-purged flask, dissolve **Ethyl 3-Chloropyrazine-2-carboxylate** (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base such as K<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub> (2.0-3.0 equiv) in a suitable solvent system (e.g., DME, Toluene/H<sub>2</sub>O, or Dioxane).
- Add a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, PEPPSI-IPr, or Pd(OAc)<sub>2</sub> with a ligand) in a catalytic amount (0.01-7 mol%).
- Heat the reaction mixture to the required temperature (e.g., 60-120 °C) under an inert atmosphere.
- Monitor the reaction by TLC or LC-MS.
- After completion, cool the reaction, dilute with ethyl acetate, and filter.

- Perform an aqueous work-up, dry the organic layer, and concentrate.
- Purify the crude product by column chromatography.

## C. Ester Hydrolysis

To enable further functionalization, such as amide bond formation, the ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid. This transformation is typically achieved under basic conditions. Using a mild base like lithium hydroxide in an aqueous-organic solvent mixture is a standard and effective procedure.<sup>[14]</sup>

General Protocol for Ester Hydrolysis:<sup>[14]</sup><sup>[15]</sup>

- Dissolve **Ethyl 3-Chloropyrazine-2-carboxylate** in a mixture of a suitable organic solvent (e.g., methanol or THF) and water.
- Add an aqueous solution of a base, such as LiOH (1.5-2.0 equiv) or K<sub>2</sub>CO<sub>3</sub> (1.0 equiv).<sup>[15]</sup>
- Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC.
- Once the starting material is consumed, remove the organic solvent under reduced pressure.
- Acidify the remaining aqueous layer carefully with a suitable acid (e.g., 5M HCl) to precipitate the carboxylic acid product.
- Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and evaporate the solvent to yield 3-chloropyrazine-2-carboxylic acid.<sup>[15]</sup>

## Applications in Synthesis and Development

The true value of **Ethyl 3-Chloropyrazine-2-carboxylate** is realized in its application as a strategic building block.

- **Pharmaceutical Development:** It is a key intermediate for synthesizing a wide array of bioactive molecules. Its derivatives have shown potential as anti-inflammatory and antimicrobial agents.<sup>[1]</sup> Specifically, it is used to create analogues of pyrazinamide, a first-line antituberculosis drug, in an effort to overcome microbial resistance.<sup>[7]</sup><sup>[8]</sup> It also serves as a precursor for compounds targeting neurological disorders.<sup>[1]</sup>



- **Agrochemicals:** In the agrochemical sector, it is a foundational component in the development of new pesticides and herbicides designed for enhanced efficacy and crop protection.[\[1\]](#)
- **Analytical Chemistry:** Due to its stable and well-characterized nature, it can be utilized as a reference standard for the accurate identification and quantification of related compounds in complex matrices.[\[1\]](#)

## Safety and Handling

Proper handling is crucial for ensuring laboratory safety.

- **GHS Hazard Classification:**
  - **Acute Toxicity:** Harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332).[\[4\]](#)
  - **Skin Irritation:** Causes skin irritation (H315).[\[4\]](#)
  - **Eye Irritation:** Causes serious eye irritation (H319).[\[4\]](#)
- **Handling Recommendations:**
  - Work in a well-ventilated area or a chemical fume hood.
  - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
  - Avoid inhalation of vapors and contact with skin and eyes.[\[16\]](#)
- **Storage:**
  - Store in a tightly closed container in a cool, dry place. Refrigeration at 0-8 °C is recommended for long-term stability.[\[1\]](#)[\[5\]](#)
- **Disposal:**

- Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[16]

## Conclusion

**Ethyl 3-Chloropyrazine-2-carboxylate** is more than just a chemical compound; it is an enabling tool for innovation in science. Its well-defined reactivity, characterized by the orthogonal nature of its chloro and ester functionalities, provides chemists with a reliable and versatile platform for molecular design. The robust synthesis and transformation protocols detailed in this guide empower researchers to confidently incorporate this valuable building block into their synthetic strategies, accelerating the discovery and development of next-generation pharmaceuticals and agrochemicals.

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